molecular formula C9H18ClNO2 B2958158 8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane;hydrochloride CAS No. 2551119-92-5

8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane;hydrochloride

Cat. No. B2958158
CAS RN: 2551119-92-5
M. Wt: 207.7
InChI Key: OPURGILYKAHLNY-UHFFFAOYSA-N
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Description

8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane;hydrochloride is a chemical compound that has been the subject of scientific research due to its potential use in various fields. This compound is also known as AS-19 and has been synthesized using various methods.

Scientific Research Applications

Immunomodulatory Agents

Azaspiranes, including compounds similar to "8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane;hydrochloride", have been studied for their antiarthritic and immunosuppressive activities. These compounds have been found to induce suppressor cells, suggesting potential applications in diseases of autoimmune origin and in the prevention of tissue transplantation rejection. The structure-activity relationship studies have identified that silicon and carbon analogues of spirogermanium, a related compound, retain both antiarthritic and immunosuppressive activities. This implies a potential therapeutic application for compounds within this series in autoimmune diseases (Badger et al., 1990).

Growth-Regulating Activity

Another study reports the synthesis of a compound closely related to "8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane;hydrochloride" by the Mannich reaction. This compound has demonstrated growth-regulating activity, indicating its potential use in agricultural or biological research to influence the growth processes in plants or microorganisms (Sharifkanov et al., 2001).

Non-specific Suppressor Cell Induction

The compound "N,N-Dimethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2- propanamine dihydrochloride", another analogue, has been shown to be a potent inducer of non-specific suppressor cells in rat models. This activity was observed across various immune system compartments, including the spleen, lymph nodes, and bone marrow, but not in the thymus. The induced suppressor cells were characterized as radiation-resistant, non-T, non-B cells. This finding points to the potential use of azaspirane derivatives in modulating immune responses, particularly in therapeutic contexts (Badger et al., 1990).

properties

IUPAC Name

8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-8(2)11-6-9(7-12-8)3-4-10-5-9;/h10H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPURGILYKAHLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CCNC2)CO1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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